1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride

Catalog No.
S6451137
CAS No.
1894026-10-8
M.F
C9H10ClF2N
M. Wt
205.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochl...

CAS Number

1894026-10-8

Product Name

1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride

Molecular Formula

C9H10ClF2N

Molecular Weight

205.6

1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF2NC_9H_{10}ClF_2N and a molecular weight of 205.63 g/mol. This compound features a cyclopropane ring substituted with a difluorophenyl group, specifically at the 2 and 6 positions of the phenyl ring. The hydrochloride form indicates the presence of hydrochloric acid, which enhances the compound's solubility in water, making it more suitable for biological and chemical applications.

Research indicates that 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential effects on neurotransmitter systems and may influence serotonin and norepinephrine pathways. This suggests potential applications in treating psychiatric disorders or conditions related to mood regulation.

The synthesis of 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves several key steps:

  • Formation of Cyclopropane Ring: This can be achieved through methods such as cyclopropanation of alkenes using diazomethane or other reagents.
  • Substitution Reaction: The introduction of the difluorophenyl group typically involves nucleophilic aromatic substitution techniques.
  • Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

The primary applications of 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride are in medicinal chemistry and pharmacology. Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting neurological disorders. Additionally, it may find utility in research settings focused on understanding neurotransmitter interactions.

Studies on the interactions of 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride with various biological targets are crucial for elucidating its mechanism of action. Preliminary data suggests that it may interact with serotonin receptors and potentially modulate their activity. Further pharmacological studies are necessary to confirm these interactions and assess their implications for therapeutic use.

Several compounds share structural similarities with 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride. These include:

Compound NameCAS NumberKey Features
1-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride1402222-66-5Similar difluorophenyl substitution; different position
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride1156491-10-9Different fluorination pattern; enantiomeric form
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine220352-38-5Enantiomer; similar biological activity potential

Uniqueness

The uniqueness of 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride lies in its specific substitution pattern on the phenyl ring and the cyclopropane structure. This configuration may confer distinct pharmacological properties compared to other similar compounds, potentially leading to unique therapeutic profiles.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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